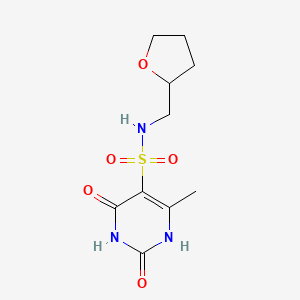
2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 4,6-dihydroxy-2-methylpyrimidine, which is synthesized from the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of the target compound.
2,4-Dihydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
What sets 2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C10H15N3O5S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C10H15N3O5S/c1-6-8(9(14)13-10(15)12-6)19(16,17)11-5-7-3-2-4-18-7/h7,11H,2-5H2,1H3,(H2,12,13,14,15) |
InChI Key |
QNAAPEBSPDMFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11312060.png)
![N-(2,4-difluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11312070.png)
![2-{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11312073.png)
![4-(3-Methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11312078.png)
![2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B11312080.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11312090.png)
![4-(4-chlorophenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11312100.png)
![2-[2-(Phenoxymethyl)-1,3-thiazol-4-YL]-1-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethan-1-one](/img/structure/B11312106.png)
![N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11312107.png)

![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11312121.png)
![4-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11312124.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11312129.png)
![4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11312134.png)
